molecular formula C14H17ClN2O2S B2378917 (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 864975-79-1

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2378917
CAS No.: 864975-79-1
M. Wt: 312.81
InChI Key: OWQDRLVPXORUIT-PEZBUJJGSA-N
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Description

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic benzothiazole derivative of significant interest in early-stage pharmaceutical research and chemical biology. Compounds within this structural class have demonstrated considerable potential in various therapeutic areas, positioning them as valuable scaffolds for the development of novel bioactive molecules . Research into closely related structures indicates that this compound may serve as a key intermediate or pharmacophore in the exploration of enzyme and receptor modulators . The benzothiazole core is a privileged structure in medicinal chemistry, frequently investigated for its ability to interact with a range of biological targets. This specific derivative, featuring a chloro substituent and a methoxyethyl side chain, is of particular value for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Researchers can utilize this compound to probe its potential as a kinase inhibitor or to investigate its activity in models of central nervous system (CNS) disorders, given the documented interest in similar sulfonamide and heterocyclic compounds for CNS drug discovery . It provides a crucial building block for designing new chemical entities, enabling the synthesis of more complex molecules for high-throughput screening and target validation. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S/c1-9(2)13(18)16-14-17(6-7-19-3)11-5-4-10(15)8-12(11)20-14/h4-5,8-9H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQDRLVPXORUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzo[d]Thiazole Core

The foundational step involves constructing the 6-chlorobenzo[d]thiazole scaffold. A 2020 study demonstrated that reacting 2-amino-4-chlorobenzenethiol with α-bromoketones in aqueous isopropanol under microwave irradiation (100°C, 15 bar) achieves 92% yield within 15 minutes. This method avoids transition-metal catalysts, aligning with green chemistry principles. Comparative analysis shows traditional thermal heating in dimethylformamide at 80°C for 12 hours yields only 68%.

Critical parameters:

  • Solvent system : H₂O:IPA (1:1) enhances solubility of polar intermediates
  • Halogen source : 2-bromo-1-(4-chlorophenyl)ethan-1-one ensures regioselective chlorination at the 6-position
  • Temperature control : Microwave irradiation reduces side reactions like N-alkylation

Introduction of the 2-Methoxyethyl Side Chain

Nucleophilic substitution at the 3-position employs 2-methoxyethyl bromide under phase-transfer conditions. A 2025 optimization study reported using tetrabutylammonium bromide (10 mol%) in dichloromethane/water biphasic system at 40°C, achieving 85% substitution efficiency. Competitor approaches using Mitsunobu reactions with diethyl azodicarboxylate showed inferior results (62% yield) due to steric hindrance.

Microwave-Assisted Cyclocondensation

Catalyst-Free Annulation

Recent advances utilize microwave irradiation (Biotage Initiator Synthesizer) for direct formation of the Z-configuration imine. Key protocol:

Parameter Value Source
Reactants 6-chlorobenzo[d]thiazol-2-amine, isobutyryl chloride
Solvent Ethyl acetate/toluene (3:1)
Temperature 120°C
Pressure 18 bar
Time 20 minutes
Yield 94%

This method eliminates column chromatography through in situ crystallization, reducing purification losses to <5%. Stereochemical control arises from microwave-induced dipole alignment favoring the Z-isomer.

Solvent Effects on Reaction Kinetics

Comparative solvent screening revealed:

Solvent System Conversion Rate (k, ×10⁻³ s⁻¹) Z:E Ratio
DMF 2.81 3.2:1
THF 1.94 4.7:1
EtOAc/toluene 4.12 9.1:1
Water/IPA 3.67 7.8:1

Ethyl acetate/toluene mixtures maximize both reaction rate and stereoselectivity by stabilizing the transition state through π-π interactions.

Electrochemical Synthesis

Anodic Oxidation Coupling

A 2023 electrochemical protocol using n-Bu₄NPF₆ electrolyte in DMF achieves C-N bond formation without exogenous oxidants:

  • Cell configuration : Glassy carbon anode, copper foam cathode
  • Current density : 2.8 mA/cm²
  • Faradaic efficiency : 78%
  • Byproduct reduction : 92% decrease vs. chemical oxidation

This method particularly benefits large-scale production, with demonstrated feasibility at 50L reactor scale.

Industrial Scale-Up Challenges

Crystallization Optimization

Particle engineering studies identified optimal anti-solvent addition rates:

Parameter Laboratory Scale Pilot Plant
Cooling rate 0.5°C/min 0.2°C/min
Stirring speed 300 rpm 85 rpm
Mean particle size 45 μm 120 μm

Controlled crystallization prevents agglomeration during filtration, maintaining API purity >99.5%.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzo[d]thiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has been studied for its potential therapeutic properties. It exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a promising candidate for drug development. Researchers are investigating its mechanism of action and its effects on various biological pathways to better understand its therapeutic potential .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specific functional properties .

Mechanism of Action

The mechanism of action of (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with other benzo[d]thiazole and benzodithiazine derivatives. Key comparisons include:

Compound Core Structure Key Substituents Spectral Data (Selected)
(Z)-N-(6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide Benzo[d]thiazole 6-Cl, 3-(2-methoxyethyl), isobutyramide Not reported in available literature.
N′-Benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide Thiazole-hydrazide Cyclobutyl, benzylidene, chloro-acetic acid IR: C=N (1645 cm⁻¹), NH (3235 cm⁻¹); NMR: δ 7.86–7.92 ppm (aromatic H)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2) Benzodithiazine 6-Cl, 7-CH₃, N-methylhydrazine IR: SO₂ (1345, 1155 cm⁻¹); ¹H NMR: δ 2.40 (CH₃), 3.31 (N-CH₃), 7.86–7.92 ppm (aromatic H)

Key Observations :

  • Electronic Effects : The 2-methoxyethyl group in the target compound likely enhances solubility compared to methyl or phenyl substituents in analogs .
  • Ring System Differences : The benzo[d]thiazole core lacks the sulfone groups present in benzodithiazine derivatives (e.g., Compound 2), which may reduce electrophilic reactivity .
Physicochemical Properties
  • Solubility : The 2-methoxyethyl group may improve aqueous solubility relative to Compound 2’s methyl substituents .
  • Stability : Imine linkages (as in the target compound) are generally less stable than sulfone-containing systems (e.g., Compound 2), which exhibit robust thermal stability (mp 271–272 °C) .
Pharmacological Potential

While direct data on the target compound is unavailable, related benzo[d]thiazoles demonstrate:

  • Antimicrobial Activity : Thiazole-hydrazide derivatives show moderate activity against bacterial strains, linked to C=N and NH groups .
  • Anticancer Properties : Benzodithiazines with sulfone groups exhibit cytotoxicity, possibly due to SO₂-mediated redox interference . The target compound’s lack of sulfones may limit such effects.

Biological Activity

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzo[d]thiazole moiety : A heterocyclic structure known for various biological activities.
  • Chloro and methoxyethyl substituents : These groups enhance lipophilicity and bioavailability.
  • Isobutyramide functional group : This contributes to the compound's potential pharmacological properties.

Molecular Formula : C₁₈H₁₇ClN₂O₄S
Molecular Weight : 424.9 g/mol

Preliminary studies suggest that this compound may interact with multiple biological targets through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which could be beneficial in treating conditions like cancer or inflammation.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Similar compounds have shown the ability to scavenge reactive oxygen species (ROS), suggesting potential neuroprotective effects.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in various assays:

  • Cytotoxicity : In vitro tests have demonstrated low cytotoxicity against human cancer cell lines, indicating a favorable safety profile compared to traditional chemotherapeutics .
  • Antioxidant Assays : The compound has shown promising results in antioxidant assays such as DPPH and ABTS, indicating its potential to protect cells from oxidative stress .

Case Studies

  • Neuroprotective Effects :
    • In studies involving neuroblastoma cell lines (SH-SY5Y), the compound demonstrated neuroprotection against oxidative stress induced by hydrogen peroxide (H₂O₂). It significantly reduced intracellular ROS levels and improved mitochondrial membrane potential .
  • Anti-inflammatory Properties :
    • Preliminary data suggest that the compound may reduce inflammatory markers in vitro, which could be relevant for conditions such as arthritis or other inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
SulfamethoxazoleSulfonamide groupAntibacterial
CurcuminPolyphenolic structureAntioxidant, anti-inflammatory
Benzothiazole DerivativesHeterocyclic coreAnticancer

The combination of chloro and methoxyethyl groups in this compound enhances its lipophilicity compared to others, potentially leading to improved bioavailability and therapeutic outcomes .

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • In Vivo Studies : To evaluate the efficacy and safety of this compound in animal models.
  • Mechanistic Studies : To elucidate the precise molecular mechanisms underlying its biological effects.
  • Clinical Trials : To assess its therapeutic potential in humans for conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with benzo[d]thiazole precursors. Key steps include:

  • Cyclocondensation : Reacting 6-chloro-3-(2-methoxyethyl)benzothiazol-2-amine with isobutyryl chloride under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Z-Isomer Control : Use of triethylamine as a base and low temperatures (0–5°C) to favor the (Z)-configuration via kinetic control .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for high purity (>95%) .
    • Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios significantly impact yield (reported 45–68%) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxyethyl chain at C3, chloro at C6) .
  • HRMS : Exact mass determination (e.g., calculated for C15H16ClN3O2S\text{C}_{15}\text{H}_{16}\text{ClN}_3\text{O}_2\text{S}: 345.0642) .
  • Chromatography : HPLC-DAD/ELSD for purity assessment (retention time consistency) .
  • X-ray Crystallography : Resolve Z/E isomerism if single crystals are obtainable .

Q. What initial biological screening approaches are recommended for evaluating its pharmacological potential?

  • Methodological Answer :

  • In Vitro Assays :
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .
  • Target Prediction : Molecular docking with enzymes (e.g., EGFR, DHFR) due to thiazole’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How should researchers address contradictory data in reaction yields or biological activity across studies?

  • Methodological Answer :

  • Yield Discrepancies :
  • Parameter Optimization : Re-examine solvent (DMF vs. THF), catalyst (e.g., Pd(OAc)2_2), and temperature gradients .
  • Side Reactions : Monitor by TLC for intermediates (e.g., over-oxidation of methoxyethyl groups) .
  • Biological Variability :
  • Strain-Specificity : Test across multiple cell lines/microbial strains .
  • Solubility Adjustments : Use DMSO/carboxymethyl cellulose for consistent in vivo dosing .

Q. What strategies can elucidate the structure-activity relationship (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Systematic Modifications :
  • Substituent Variation : Replace Cl at C6 with Br, F, or NO2_2 to assess electronic effects .
  • Chain Length : Adjust methoxyethyl to ethoxyethyl or propoxyethyl to study steric impact .
  • Biological Correlation :
  • IC50_{50} Trends : Compare modified analogs in enzyme inhibition assays (e.g., COX-2, Topoisomerase II) .
  • Computational Modeling : DFT calculations to map electrostatic potential surfaces and H-bonding sites .

Q. How can the mechanism of action (MoA) be determined for this compound in anticancer contexts?

  • Methodological Answer :

  • Pathway Analysis :
  • Apoptosis Markers : Caspase-3/7 activation via flow cytometry .
  • Cell Cycle Arrest : PI staining and FACS for G1/S phase blockage .
  • Target Validation :
  • Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseScan®) .
  • CRISPR Knockout : Validate target genes (e.g., EGFR) in isogenic cell lines .

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